molecular formula C17H22N2O2 B2392947 N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide CAS No. 1049525-58-7

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide

Cat. No. B2392947
CAS RN: 1049525-58-7
M. Wt: 286.375
InChI Key: ISPYWDFEHLHCNT-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP belongs to the class of indolinone derivatives and is used in the development of novel drugs and therapies. In

Scientific Research Applications

Peroxisome Proliferator-activated Receptors Activation

Research has indicated that certain non-steroidal anti-inflammatory drugs (NSAIDs), which share a structural resemblance to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, activate peroxisome proliferator-activated receptors α and γ (PPARα and γ). These receptors play crucial roles in metabolic processes such as adipogenesis and lipid metabolism. The activation of PPARγ, in particular, has been implicated in the promotion of adipocyte differentiation, suggesting potential applications in the study of obesity and metabolic disorders (Lehmann et al., 1997).

Anticancer and Antimicrobial Activities

Derivatives of indole compounds, which are structurally related to this compound, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain indole-pyrimidine hybrids have shown significant in vitro anticancer activity against various cancer cell lines and potent antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Gokhale et al., 2017).

Antimicrobial Peptides

The design of antimicrobial peptides based on indolicidin, a natural antimicrobial peptide, has shown increased activity against Gram-negative bacteria and improved protease stability. These findings suggest the potential application of similar compounds in designing new antimicrobial agents with enhanced stability and efficacy (Rozek et al., 2003).

Anti-inflammatory Activity

Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions have exhibited promising anti-inflammatory effects with lower ulcerogenic liability compared to traditional NSAIDs. This suggests the potential of this compound and its derivatives in the development of safer anti-inflammatory drugs (Verma et al., 1994).

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYWDFEHLHCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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